1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethyl group and a trifluoromethyl group
Scientific Research Applications
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Future Directions
The future directions for this compound would likely depend on its specific applications. Given the wide use of furan, piperidine, and trifluoromethyl groups in pharmaceutical and agrochemical compounds , it’s possible that “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” could have potential applications in these areas.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the reaction of furan-2-ylmethyl halides with 4-(trifluoromethyl)piperidine under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-[(Furan-2-yl)methyl]-4-methylpiperidine: Similar structure but lacks the trifluoromethyl group.
1-[(Furan-2-yl)methyl]-4-(chloromethyl)piperidine: Contains a chloromethyl group instead of a trifluoromethyl group.
1-[(Furan-2-yl)methyl]-4-(hydroxymethyl)piperidine: Features a hydroxymethyl group in place of the trifluoromethyl group.
Uniqueness
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and materials science.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTUDNLZXEKQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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